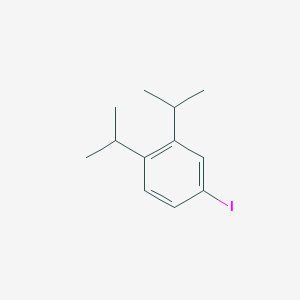
4-Iodo-1,2-bis(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,2-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two isopropyl groups
Méthodes De Préparation
The synthesis of 4-Iodo-1,2-bis(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-bis(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Iodo-1,2-bis(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Iodo-1,2-bis(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes.
Medicine: It has potential applications in drug development, particularly in the design of molecules with specific biological activities. Its structure can be modified to enhance its interaction with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-1,2-bis(propan-2-yl)benzene depends on its specific applicationIn biological systems, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
4-Iodo-1,2-bis(propan-2-yl)benzene can be compared with other similar compounds, such as:
1-Iodo-2-(propan-2-yl)benzene: This compound has only one isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Iodo-1,2-dimethylbenzene: The presence of methyl groups instead of isopropyl groups results in different chemical properties and reactivity.
4-Bromo-1,2-bis(propan-2-yl)benzene: The bromine atom is less reactive than iodine, leading to different reaction conditions and products.
Propriétés
Formule moléculaire |
C12H17I |
|---|---|
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
4-iodo-1,2-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17I/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9H,1-4H3 |
Clé InChI |
NVJMMDFJPCJEFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)I)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
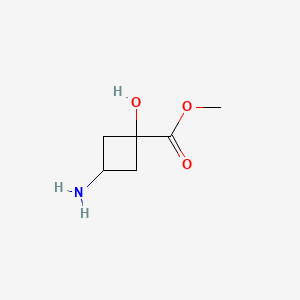
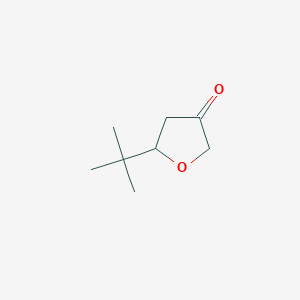
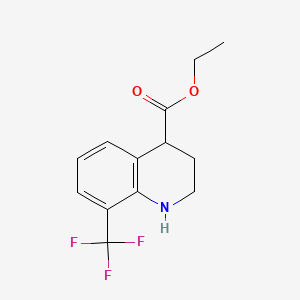
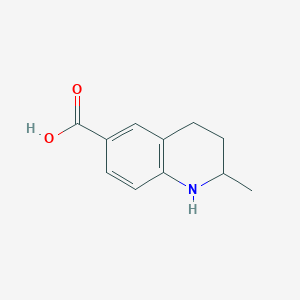
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)
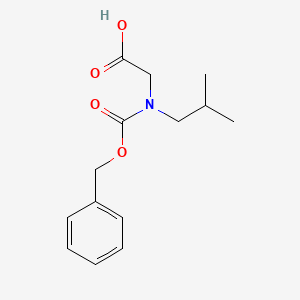
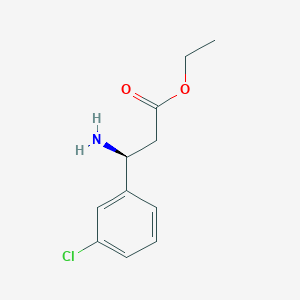
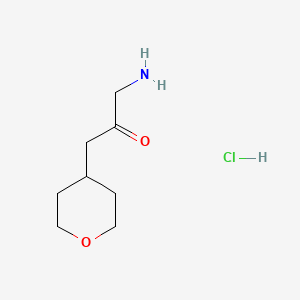
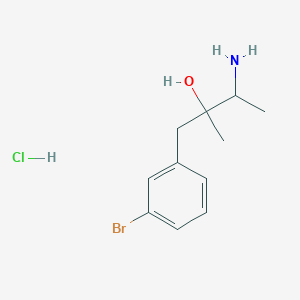
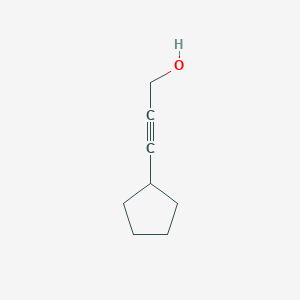
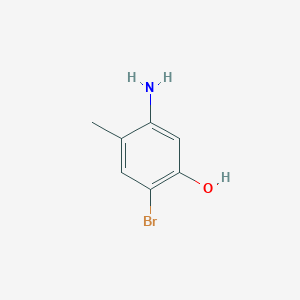
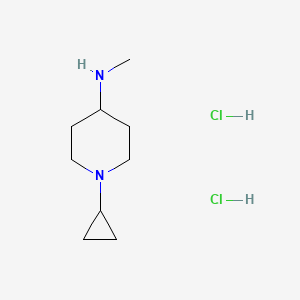
amino}acetic acid](/img/structure/B13511655.png)
